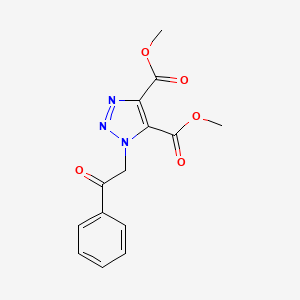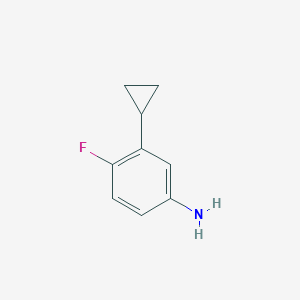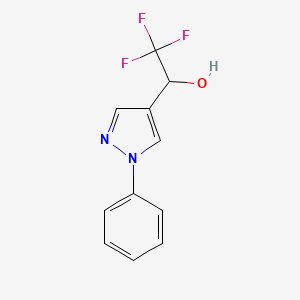
2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C11H9F3N2O. This compound features a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a phenyl-substituted pyrazole ring. Due to its unique structural attributes, it has garnered interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl sulfenyl chloride (CF3SCl) or trifluoromethyl iodide (CF3I).
Attachment of the Ethanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to reduce other functional groups present.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles like alkyl halides, amines, or thiols can be used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Trifluoromethyl ketone or trifluoromethyl carboxylic acid.
Reduction Products: Trifluoromethylated alcohols or other reduced derivatives.
Substitution Products: Various substituted pyrazoles or trifluoromethylated compounds.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to therapeutic effects or changes in biological processes.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is structurally similar to other fluorinated pyrazoles and alcohols. Some similar compounds include:
2,2,2-Trifluoro-1-methyl-ethanol: This compound lacks the phenyl-substituted pyrazole ring.
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: This compound lacks the trifluoromethyl group.
2,2,2-Trifluoroethanol: This compound lacks the pyrazole ring.
Uniqueness: The presence of both the trifluoromethyl group and the phenyl-substituted pyrazole ring makes this compound unique
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(1-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-6-15-16(7-8)9-4-2-1-3-5-9/h1-7,10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYRLQHGYWNWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275913-48-8 | |
| Record name | 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


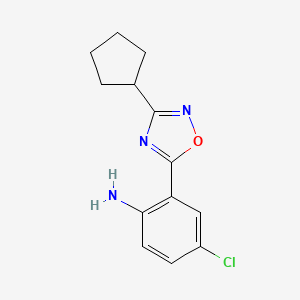
![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)
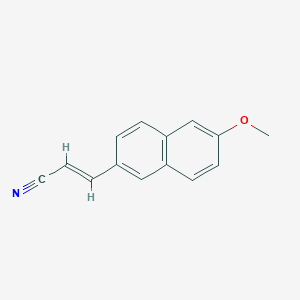
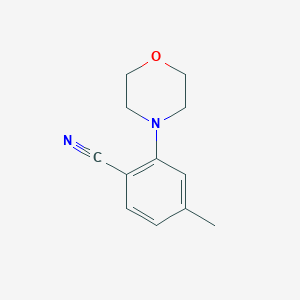
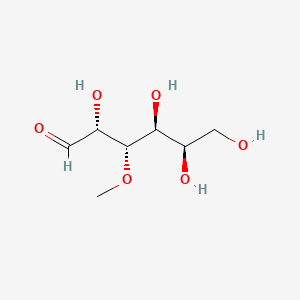

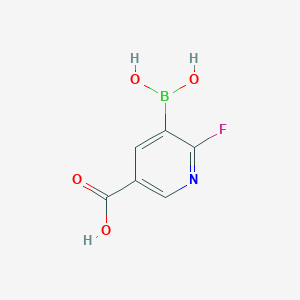
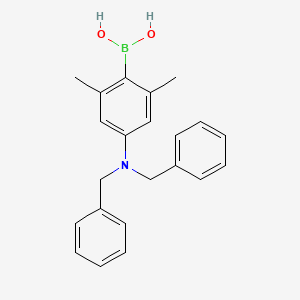
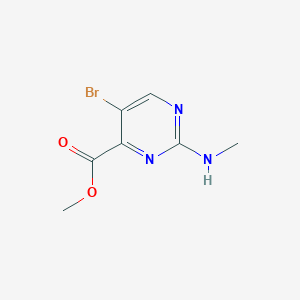
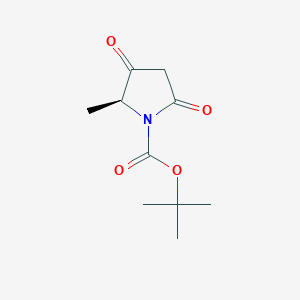
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
